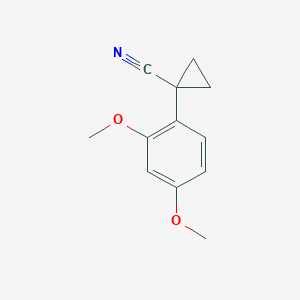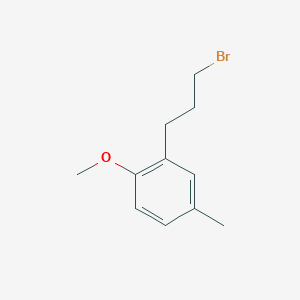
2-(3-Bromopropyl)-4-methylanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopropyl)-4-methylanisole is an organic compound that features a bromopropyl group attached to a methylanisole core
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation, where 4-methylanisole is reacted with 3-bromopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of 2-(3-Bromopropyl)-4-methylanisole may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while ensuring safety and minimizing waste.
化学反応の分析
Types of Reactions
2-(3-Bromopropyl)-4-methylanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylanisole core can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of 2-(3-azidopropyl)-4-methylanisole or 2-(3-mercaptopropyl)-4-methylanisole.
Oxidation: Formation of 2-(3-bromopropyl)-4-methoxybenzaldehyde.
Reduction: Formation of 2-(propyl)-4-methylanisole.
科学的研究の応用
2-(3-Bromopropyl)-4-methylanisole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2-(3-Bromopropyl)-4-methylanisole in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The methylanisole core can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile .
類似化合物との比較
Similar Compounds
2-(3-Bromopropyl)-4-methoxybenzaldehyde: Similar structure but with an aldehyde group.
2-(3-Chloropropyl)-4-methylanisole: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromopropyl)-4-methylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(3-Bromopropyl)-4-methylanisole is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a bromopropyl group and a methylanisole core provides versatility in synthetic chemistry and potential for diverse applications in various fields.
特性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3 |
InChIキー |
RYZDJBZOKZKAPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
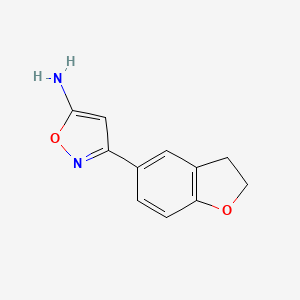
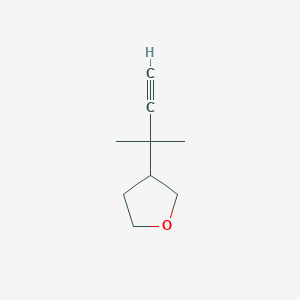
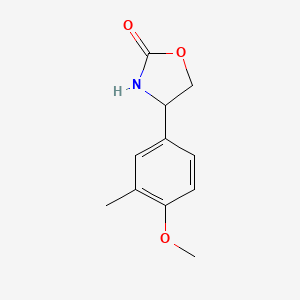

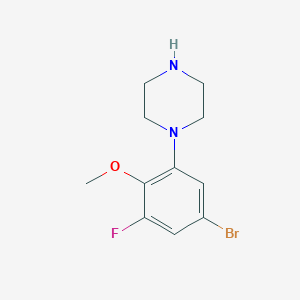

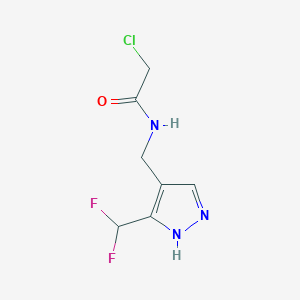
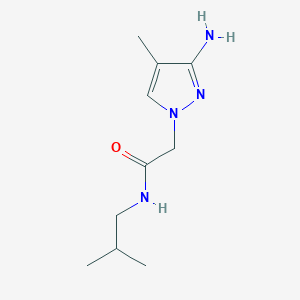
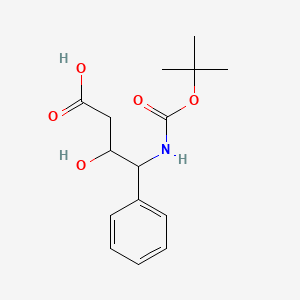
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
